molecular formula C14H11BrF3N3 B12626429 2-(3-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine CAS No. 944580-99-8

2-(3-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine

Cat. No.: B12626429
CAS No.: 944580-99-8
M. Wt: 358.16 g/mol
InChI Key: DXDZFWTYGFKJHV-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted at position 2 with a 3-bromophenyl group and at position 8 with a trifluoromethyl (-CF₃) group. This structure combines electron-withdrawing (Br, CF₃) and aromatic components, which are critical for modulating physicochemical properties and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine at the phenyl ring offers a handle for further derivatization via cross-coupling reactions .

The compound’s molecular formula is inferred as C₁₄H₈BrF₃N₂ (molecular weight ~353.13 g/mol), based on analogous structures in the literature . Its synthesis likely involves Suzuki-Miyaura coupling, as demonstrated for related 8-substituted imidazo[1,2-a]pyridines, where a bromine atom at position 8 is replaced with aryl/heteroaryl groups using palladium catalysts .

Properties

CAS No.

944580-99-8

Molecular Formula

C14H11BrF3N3

Molecular Weight

358.16 g/mol

IUPAC Name

2-(3-bromophenyl)-8-(trifluoromethyl)-3H-imidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C14H11BrF3N3/c15-10-4-1-3-9(7-10)13(19)8-21-6-2-5-11(12(21)20-13)14(16,17)18/h1-7H,8,19H2

InChI Key

DXDZFWTYGFKJHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction can be carried out using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile. The reaction conditions usually involve the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to bind and inhibit certain proteins, such as MARK4, which plays a role in cancer cell proliferation . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine with structurally related derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine 2: 3-Bromophenyl; 8: -CF₃ C₁₄H₈BrF₃N₂ High lipophilicity; potential antitrypanosomal activity inferred from similar nitro derivatives
2-(3-Bromophenyl)imidazo[1,2-a]pyridine 2: 3-Bromophenyl; 8: H C₁₃H₉BrN₂ Lower lipophilicity; fluorescence quenching due to bromine
8-Trifluoromethyl-imidazo[1,2-a]pyridine 2: H; 8: -CF₃ C₈H₅F₃N₂ Enhanced metabolic stability; used in fluorescent probes
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine 3: Br; 8: -CF₃ C₈H₄BrF₃N₂ Reactivity at position 3 for further functionalization; antitumor applications explored
2-(4-Bromophenyl)-8-fluoroimidazo[1,2-a]pyridine 2: 4-Bromophenyl; 8: F C₁₃H₈BrFN₂ Reduced steric hindrance; moderate aqueous solubility

Key Findings:

Substituent Position and Lipophilicity: The trifluoromethyl group at position 8 significantly increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability compared to non-CF₃ analogs .

Biological Activity: Nitro-substituted analogs (e.g., 3-nitroimidazo[1,2-a]pyridines) exhibit antitrypanosomal activity, suggesting that the title compound could be optimized for antiparasitic applications . Fluorescence studies show that electron-withdrawing groups (e.g., -CF₃, -Br) at position 8 or 2 reduce emission intensity, limiting use in imaging unless modified with donor groups .

Synthetic Flexibility: Bromine at position 2 (phenyl) or 8 (core) allows for Suzuki-Miyaura couplings, as demonstrated in the synthesis of 8-aryl derivatives using boronic acids and Pd catalysts .

Biological Activity

2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

  • Chemical Formula : C14H8BrF3N2
  • Molecular Weight : 339.12 g/mol
  • CAS Number : 45158610

Synthesis

The synthesis of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions that include bromination and trifluoromethylation. The methods are often optimized for yield and purity, utilizing various reagents and conditions to achieve the desired product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

The compound demonstrated IC50 values ranging from 4.98 to 14.65 μM against these cell lines, indicating significant growth inhibition compared to non-cancerous cells .

The biological activity of this compound may be attributed to its ability to interfere with microtubule assembly, a critical process in cell division. In vitro studies revealed that at concentrations around 20 μM, it inhibited microtubule assembly by approximately 40% to 52% . Additionally, apoptosis-inducing studies indicated that the compound could enhance caspase-3 activity significantly, suggesting a mechanism involving programmed cell death.

Case Studies

  • Study on Microtubule Destabilization :
    • Objective : To evaluate the effect on microtubule dynamics.
    • Findings : The compound effectively destabilized microtubules at concentrations as low as 20 μM, leading to increased apoptosis in breast cancer cells .
  • Caspase Activation Study :
    • Objective : To assess the induction of apoptosis.
    • Findings : Significant morphological changes were observed in MDA-MB-231 cells treated with the compound at 1 μM, with a notable increase in caspase-3 activity (1.33–1.57 times) at 10 μM .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Mechanism of Action
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridineMDA-MB-2314.98–14.65Microtubule destabilization
HepG24.98–14.65Apoptosis induction via caspase activation

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